Dehydrocyclopeptine
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Overview
Description
Dehydrocyclopeptine is a bioactive alkaloid isolated from marine-derived fungi, specifically from the species Penicillium aurantiogriseum . It belongs to the class of 1,4-benzodiazepinones and is characterized by its unique structure, which includes a benzylidene group at position 3 and a methyl group at position 4 . This compound has garnered significant interest due to its diverse biological activities, including antimicrobial and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrocyclopeptine is synthesized as an intermediate in the production of benzodiazepine alkaloids in Penicillium. The synthesis involves the reversible transformation of the 3S-isomer of cyclopeptine by cyclopeptine dehydrogenase, which displaces hydrogens from the 3- and 10-positions of the benzodiazepine core .
Industrial Production Methods: These fungi are cultured under specific conditions to optimize the yield of secondary metabolites, including this compound .
Chemical Reactions Analysis
Types of Reactions: Dehydrocyclopeptine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopenin, which upon further hydroxylation yields cyclopenol.
Reduction: The compound can be reduced back to cyclopeptine under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the benzylidene group.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and specific oxidizing agents are used for the oxidation of this compound.
Reduction: Reducing agents such as NADH in the presence of cyclopeptine dehydrogenase are employed.
Major Products:
Cyclopenin: Formed through oxidation.
Cyclopenol: Formed through subsequent hydroxylation of cyclopenin.
Scientific Research Applications
Dehydrocyclopeptine has a wide range of scientific research applications:
Mechanism of Action
Dehydrocyclopeptine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Cyclopeptine: A precursor to dehydrocyclopeptine, it can be reversibly transformed into this compound.
Cyclopenin: An oxidized product of this compound.
Cyclopenol: A hydroxylated derivative of cyclopenin.
Uniqueness: this compound is unique due to its specific structural features and its ability to undergo reversible transformations, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11- |
InChI Key |
FYVKHLSOIIPVEH-PTNGSMBKSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |
SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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